(E)-1-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O2/c19-15-11-20-18(21-12-15)24-16-7-4-10-22(13-16)17(23)9-8-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,16H,4,7,10,13H2/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZHGYYCJSMPAC-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC2=CC=CC=C2)OC3=NC=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C/C2=CC=CC=C2)OC3=NC=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one typically involves multiple steps:
Formation of the bromopyrimidine moiety: This can be achieved by bromination of a pyrimidine derivative.
Attachment of the piperidine ring: This step may involve nucleophilic substitution reactions where the bromopyrimidine reacts with a piperidine derivative.
Formation of the phenylprop-2-en-1-one structure: This can be synthesized through aldol condensation reactions involving benzaldehyde and acetone derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylprop-2-en-1-one moiety.
Reduction: Reduction reactions could target the double bond in the phenylprop-2-en-1-one structure.
Substitution: The bromopyrimidine moiety is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology
It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
If found to be biologically active, it could be developed into a therapeutic agent for various diseases.
Industry
The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The target compound shares its core enone-piperidine architecture with several analogs, but substituent variations significantly influence properties:
Piperidine-Linked Enones with Heteroaromatic Substituents
- Compound 51 (): Contains a 4-((7-methoxyquinazolin-6-yl)oxy)piperidine group and a 3-chloro-4-fluorophenylamino substituent. The quinazoline moiety is associated with kinase inhibition (e.g., EGFR targeting), while the chloro-fluoroaniline group enhances hydrophobic interactions. The target compound’s bromopyrimidine may offer stronger halogen bonding but reduced metabolic stability compared to the quinazoline .
- (E)-3-(5-(4-Chlorophenyl)furan-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one (): Features a furan ring with a 4-chlorophenyl substituent.
Chalcone Derivatives
- (E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one (): A simple chalcone with fluorophenyl and phenyl groups. The dihedral angle between aromatic rings (7.14°–56.26°) influences conjugation and UV absorption. The target compound’s rigid piperidine-pyrimidine system may restrict rotation, enhancing planarity and π-π stacking .
Indole- and Benzofuran-Chalcones ():
- Derivatives like (E)-1-(5-Bromo-2-phenyl-1H-indol-7-yl)-3-(4-fluorophenyl)prop-2-en-1-one incorporate trifluoroacetyl or halogenated indole rings. The bromine in the target compound’s pyrimidine may mimic the electron-withdrawing effects of trifluoroacetyl groups, impacting electrophilic reactivity .
Physicochemical Properties
- Molecular Weight : The target compound (375.25 g/mol) is heavier than furan-based analogs () but lighter than quinazoline derivatives (). Bromine’s atomic mass contributes significantly.
- Melting Points: Piperidine-enones with rigid substituents (e.g., Compound 6g in , mp 235–237°C) suggest that the target’s bromopyrimidine may elevate melting points due to enhanced intermolecular forces .
Biological Activity
The compound (E)-1-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one is a synthetic organic molecule characterized by its unique structural elements, including a bromopyrimidine moiety, a piperidine ring, and a phenylprop-2-en-1-one framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development.
Chemical Structure
The IUPAC name of the compound is:
The molecular formula is with a molecular weight of 388.26 g/mol. The InChI for the compound is:
Synthesis
The synthesis typically involves several key steps:
- Formation of the Bromopyrimidine Moiety : Achieved through bromination of a pyrimidine derivative.
- Attachment of the Piperidine Ring : This involves nucleophilic substitution where the bromopyrimidine reacts with a piperidine derivative.
- Formation of the Phenylprop-2-en-1-one Structure : Synthesized via aldol condensation reactions using benzaldehyde and acetone derivatives.
These synthetic routes can be optimized for yield and purity using modern techniques such as continuous flow reactors and green chemistry principles .
Anticancer Potential
Research indicates that compounds with similar structures have shown significant anticancer activity. For instance, derivatives of phenylpropene have been studied for their ability to induce apoptosis in cancer cells through various mechanisms including DNA damage and cell cycle arrest .
Safety Profile
In vitro studies on similar compounds have shown favorable safety profiles. For instance, KM-568 was found to be non-mutagenic and exhibited low cytotoxicity in cell lines up to concentrations of 100 µM . This indicates that (E)-1-(3-(5-bromopyrimidin-2-yloxy)piperidin-1-yloxy)-3-phenypropene could also possess a favorable safety profile.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Safety Profile |
|---|---|---|---|
| (E)-KM568 | Cinnamamide Derivative | Anticonvulsant; ED50 = 13.21 mg/kg | Non-mutagenic; safe up to 100 µM |
| (E)-Chloro Analog | Similar Structure | Moderate anticancer activity | Limited data available |
| (E)-Fluoro Analog | Similar Structure | Anticancer; apoptosis induction | Limited data available |
Case Study 1: Anticancer Activity
A study on phenylpropene derivatives revealed that modifications to the structure could enhance cytotoxicity against various cancer cell lines. The presence of halogen substituents like bromine was correlated with increased activity due to enhanced lipophilicity and interaction with cellular targets .
Case Study 2: Anticonvulsant Properties
Research on related compounds demonstrated effectiveness in reducing seizure frequency in animal models. These findings support further investigation into (E)-1-(3-(5-bromopyrimidin-2-yloxy)piperidin-1-yloxy)-3-phenypropene as a potential therapeutic agent for epilepsy .
Q & A
Basic: What synthetic strategies are recommended for preparing (E)-1-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one?
Methodological Answer:
The synthesis typically involves two key steps:
Functionalization of the Piperidine Ring : Introduce the 5-bromopyrimidin-2-yloxy group via nucleophilic aromatic substitution. React 5-bromo-2-chloropyrimidine with 3-hydroxypiperidine under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage.
Formation of the α,β-unsaturated ketone : Use a Claisen-Schmidt condensation between the substituted piperidine intermediate and benzaldehyde. Catalyze the reaction with NaOH or piperidine in ethanol to ensure stereoselective formation of the (E)-isomer .
Validation : Monitor reaction progress via TLC or HPLC. Confirm regioselectivity using -NMR (e.g., coupling constants for trans-configuration, J ≈ 16 Hz for α,β-unsaturated protons) .
Basic: How should researchers characterize this compound spectroscopically?
Methodological Answer:
- and -NMR : Identify key signals:
- IR Spectroscopy : Confirm the ketone (C=O stretch ~1680 cm) and ether (C-O-C ~1250 cm) .
- Mass Spectrometry : Use HRMS to verify the molecular ion ([M+H]) and bromine isotope pattern .
Quality Control : Ensure purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .
Advanced: How can discrepancies in NMR data caused by impurities or tautomerism be resolved?
Methodological Answer:
- 2D NMR (COSY, HSQC, HMBC) : Assign ambiguous signals by correlating - couplings. For example, HMBC can confirm connectivity between the piperidine oxygen and pyrimidine ring .
- Variable Temperature NMR : Detect dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and 60°C. Sharpening of split peaks at higher temperatures indicates conformational exchange .
- HPLC-MS Coupling : Identify co-eluting impurities by correlating retention times with mass fragments .
Advanced: What crystallographic refinement strategies address disorder in the piperidine or pyrimidine moieties?
Methodological Answer:
- Data Collection : Use a high-resolution diffractometer (e.g., Bruker D8 VENTURE) with Mo Kα radiation (λ = 0.71073 Å). Collect data at 100 K to minimize thermal motion .
- Refinement in SHELXL :
Example : For similar enone structures, residual density maps after refinement often show <0.5 eÅ, confirming minimal model bias .
Advanced: How to reconcile contradictory biological activity data across enzyme inhibition assays?
Methodological Answer:
- Assay Optimization :
- Control solvent effects (e.g., DMSO concentration ≤1%) to avoid protein denaturation.
- Validate target engagement via orthogonal methods (e.g., SPR for binding kinetics, Western blot for downstream pathway inhibition).
- Solubility Analysis : Use dynamic light scattering (DLS) to detect aggregation at assay concentrations. Adjust buffers (e.g., add 0.01% Tween-20) to improve solubility .
- Metabolite Screening : Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) to identify active/inactive metabolites confounding results .
Advanced: What computational methods predict the compound’s binding mode to kinase targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions with ATP-binding pockets (e.g., EGFR kinase). Parameterize bromine’s van der Waals radius and partial charge accurately .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Monitor RMSD (<2 Å for protein backbone) and hydrogen bonds between the ketone and catalytic lysine .
- Free Energy Calculations : Apply MM-PBSA to estimate ΔGbinding. Compare with experimental IC50 values to validate .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis .
- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as halogenated waste .
- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
